molecular formula C10H12N4O2 B5540300 2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER

2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER

Cat. No.: B5540300
M. Wt: 220.23 g/mol
InChI Key: JXOSKEXCJPFKGR-UHFFFAOYSA-N
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Description

2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a methoxy group, a phenyl ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the phenyl ring substituted with a methoxy group. The tetrazole moiety is then introduced through a series of reactions involving azide and nitrile intermediates. Common reagents used in these reactions include sodium azide, acetonitrile, and various catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the tetrazole ring can produce an amine derivative.

Scientific Research Applications

2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER is unique due to the presence of both a methoxy group and a tetrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11-13-14-12-10/h3-5H,6H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOSKEXCJPFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER
Reactant of Route 2
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2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER
Reactant of Route 3
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER
Reactant of Route 5
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER
Reactant of Route 6
2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL METHYL ETHER

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